(6-Chloro-5-ethoxypyridin-2-yl)-methanol
Description
Nomenclature and Registry Identification
(6-Chloro-5-ethoxypyridin-2-yl)-methanol is systematically named according to IUPAC guidelines as (6-chloro-5-ethoxypyridin-2-yl)methanol , with the molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol . Its Chemical Abstracts Service (CAS) registry number is 2169607-03-6 , and it is cataloged under MDL number MFCD30529976 . Alternative synonyms include (6-chloro-5-ethoxy-pyridin-2-yl)-methanol and H28096 , as listed in PubChem. The compound’s SMILES notation, OCC1=NC(Cl)=C(C=C1)OCC , encodes its structural features: a pyridine ring substituted with chlorine at position 6, ethoxy at position 5, and a hydroxymethyl group at position 2.
| Property | Value |
|---|---|
| CAS Registry Number | 2169607-03-6 |
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol |
| SMILES | OCC1=NC(Cl)=C(C=C1)OCC |
| Key Synonyms | H28096, MFCD30529976 |
Historical Context and Discovery
The synthesis of this compound aligns with advancements in pyridine chemistry during the late 20th and early 21st centuries. While its exact discovery timeline is not explicitly documented, its structural analogs and synthetic pathways are detailed in patents and research articles. For instance, the 2014 patent US9540388B2 describes methods for creating substituted pyridines as P2X7 receptor modulators, highlighting nucleophilic substitution and coupling reactions. The compound’s PubChem entry, created in 2017, reflects its emergence as a reagent in medicinal chemistry. Contemporary synthesis routes often involve halogenation and alkoxylation of pyridine precursors, as seen in the preparation of related chlorinated pyridinemethanol derivatives.
Position in Substituted Pyridine Chemistry
Substituted pyridines are pivotal in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. This compound exemplifies a triply substituted pyridine , featuring:
- Chlorine at position 6, an electron-withdrawing group that enhances electrophilic substitution reactivity.
- Ethoxy at position 5, an electron-donating alkoxy group that directs nucleophilic attacks to specific ring positions.
- Hydroxymethyl at position 2, a polar functional group enabling further derivatization, such as oxidation to carboxylic acids or esterification.
This substitution pattern is strategically designed to balance reactivity and stability. The chlorine and ethoxy groups create a steric and electronic environment conducive to forming hydrogen bonds and π-π interactions, which are critical in drug-receptor binding. Comparative studies of similar compounds, such as (6-chloro-4-methoxypyridin-2-yl)methanol (CAS 204378-40-5), reveal that substituent positioning profoundly influences biological activity and synthetic utility.
Structural Significance in Heterocyclic Research
The compound’s structure positions it as a versatile intermediate in heterocyclic chemistry. The pyridine core serves as a rigid scaffold, while the hydroxymethyl group at position 2 offers a handle for functionalization. For example:
- Etherification : The hydroxyl group can undergo alkylation to form ethers, enhancing lipophilicity for membrane permeability in drug candidates.
- Oxidation : Conversion to a carboxylic acid (via oxidation) enables coordination with metal catalysts in cross-coupling reactions.
- Nucleophilic substitution : The chlorine atom at position 6 is amenable to displacement by amines or thiols, facilitating the synthesis of diverse analogs.
In the context of drug discovery, this compound’s derivatives have been explored as intermediates in P2X7 receptor antagonists and kinase inhibitors . For instance, patent WO2020254408A1 discloses pyridin-3-yl derivatives with substituted methanol groups as potent therapeutic agents, underscoring the structural relevance of this compound in medicinal chemistry.
Properties
IUPAC Name |
(6-chloro-5-ethoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-2-12-7-4-3-6(5-11)10-8(7)9/h3-4,11H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGRTCKQYNPCKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Carboxylic Acid Derivatives
A common approach involves reducing pyridine-2-carboxylic acid derivatives to their corresponding alcohols. For example:
- Starting Material : 6-Chloro-5-ethoxypicolinic acid (pyridine-2-carboxylic acid derivative).
- Reduction Agent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature.
- Workup : The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | ~70–80% (estimated) |
| Purity | >95% (post-chromatography) |
| Reaction Time | 12–24 hours |
Hydrogenation of Aldehyde Precursors
Alternative routes may involve catalytic hydrogenation of aldehydes:
- Starting Material : 6-Chloro-5-ethoxypicolinaldehyde.
- Conditions : Hydrogen gas (H₂) with 10% palladium on carbon (Pd/C) in methanol at room temperature.
- Outcome : Selective reduction of the aldehyde group to a primary alcohol.
- Elevated pressures (1–3 atm) improve reaction rates.
- Catalyst loading: 5–10 wt% relative to substrate.
Nucleophilic Substitution
For substrates with a chloromethyl group:
- Starting Material : 2-Chloromethyl-6-chloro-5-ethoxypyridine.
- Reagents : Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux.
- Mechanism : Hydrolysis of the chloromethyl group to hydroxymethyl.
- Competing elimination reactions may occur, requiring precise temperature control (80–100°C).
- Solvent choice (e.g., methanol/water mixtures) mitigates side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Carboxylic Acid Reduction | High yield, straightforward | Requires LiAlH₄ (air-sensitive) |
| Aldehyde Hydrogenation | Mild conditions, scalable | Requires specialized equipment |
| Nucleophilic Substitution | Avoids strong reducing agents | Risk of byproduct formation |
Critical Process Considerations
- Purification : Column chromatography (e.g., dichloromethane/methanol gradients) is essential for removing residual catalysts or byproducts.
- Safety : Exothermic reactions (e.g., LiAlH₄ reductions) necessitate controlled addition and cooling.
- Scalability : Hydrogenation and substitution methods are more amenable to industrial-scale production compared to LiAlH₄-based routes.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-ethoxypyridin-2-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 5-ethoxypyridin-2-yl-methanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of 6-chloro-5-ethoxypyridin-2-yl-aldehyde or 6-chloro-5-ethoxypyridin-2-yl-carboxylic acid.
Reduction: Formation of 5-ethoxypyridin-2-yl-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(6-Chloro-5-ethoxypyridin-2-yl)-methanol serves as a building block in organic synthesis. It is utilized to create more complex organic molecules, facilitating advancements in synthetic methodologies.
Biology
Research indicates potential biological activity linked to this compound. Studies focus on its interactions with biomolecules, which may lead to novel insights into metabolic pathways and cellular mechanisms.
Medicine
The compound is under investigation as a pharmaceutical intermediate or active ingredient. Its unique structure allows for modifications that could enhance therapeutic efficacy in drug development .
Industry
In industrial applications, this compound is explored for use in developing agrochemicals and dyes. Its chemical properties make it suitable for formulations requiring specific reactivity profiles .
Case Study 1: Pharmaceutical Development
A study explored the use of this compound as a precursor in synthesizing new pharmaceutical agents targeting specific diseases. The results indicated promising activity against certain biological targets, suggesting potential therapeutic applications.
Case Study 2: Agrochemical Formulation
Research focused on developing agrochemical products utilizing this compound demonstrated its effectiveness in enhancing crop protection against pests, showcasing its industrial relevance.
Mechanism of Action
The mechanism of action of (6-Chloro-5-ethoxypyridin-2-yl)-methanol involves its interaction with specific molecular targets. The chloro and ethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural differences among analogues lie in the type and position of substituents on the pyridine ring. Below is a comparative table:
Impact of Substituents on Physicochemical Properties
Halogen Effects: Chlorine (Cl) vs. Trifluoroethoxy Group (OCH₂CF₃): The electronegative fluorine atoms improve metabolic stability and lipophilicity, making this derivative suitable for CNS-targeting compounds .
Alkoxy Chain Length :
- Ethoxy (OCH₂CH₃) vs. Methoxy (OCH₃): Ethoxy’s longer chain increases lipophilicity (LogP ≈ 1.34 for ethoxy vs. 0.98 for methoxy analogues), influencing membrane permeability .
Hydrogen Bonding :
Spectral Data and Structural Elucidation
Spectral techniques such as ¹H-NMR and ¹³C-NMR are essential for distinguishing between analogues. For example:
Biological Activity
(6-Chloro-5-ethoxypyridin-2-yl)-methanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Chloro group at the 6th position
- Ethoxy group at the 5th position
- Methanol group at the 2nd position of the pyridine ring
This unique structure may contribute to its interaction with various biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of both chloro and ethoxy groups can enhance binding affinity, potentially modulating various biological pathways. However, detailed studies are necessary to fully elucidate these mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For example, related pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Lines Tested | Cytotoxicity |
|---|---|---|
| Compound 5b | Wi-38 (lung fibroblast) | Low |
| Compound 5c | NFS-60 (myeloid leukemia) | Potent |
| Compound 6e | HepG-2 (liver) | Induced apoptosis >66% |
| Compound 13a | PC-3 (prostate) | Significant |
| Compound 14a | Caco-2 (colon) | Significant |
These findings suggest that modifications in the pyridine structure can lead to enhanced biological activity, indicating that this compound may share similar properties .
Enzyme Inhibition
Inhibitory activities against specific kinases have also been reported for compounds structurally related to this compound. For instance, some derivatives have shown potent inhibition of PIM kinases, which are implicated in cancer cell proliferation . The ability of these compounds to modulate kinase activity could be a crucial aspect of their anticancer effects.
Case Studies
Case studies exploring the pharmacological effects of similar compounds provide valuable insights into the potential applications of this compound:
- Case Study on Pyridine Derivatives : A study investigated a series of pyridine derivatives for their anticancer properties. The results indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting a structure-activity relationship that could inform future drug design .
- Clinical Implications : Research on related compounds has highlighted their potential in treating specific types of cancer, emphasizing the need for further exploration into their mechanisms and therapeutic efficacy .
Research Findings
Recent research has focused on synthesizing new derivatives based on this compound to enhance its biological activity. Studies have shown that structural modifications can lead to improved potency and selectivity against targeted biological pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6-Chloro-5-ethoxypyridin-2-yl)-methanol, and how can reaction conditions be systematically optimized?
- Answer : Synthesis typically involves halogenation and alkoxylation steps. Key intermediates include pyridine derivatives with chloro and ethoxy substituents. Optimization requires adjusting reaction parameters (e.g., temperature: 60–80°C, solvent polarity, catalysts like Pd/C). For example, controlled addition of ethoxy groups at the 5-position can minimize by-products . Yield improvements (from ~50% to >80%) are achievable via Design of Experiments (DOE) to evaluate interactions between variables (e.g., solvent:THF vs. DMF, stoichiometry) .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., chloro at C6, ethoxy at C5, hydroxymethyl at C2). Key signals: δ~4.5 ppm (CHOH), δ~1.4 ppm (ethoxy CH) .
- HPLC-MS : Purity >95% can be validated using reverse-phase C18 columns (mobile phase: methanol/water gradient) .
- X-ray crystallography : Resolves spatial arrangement of substituents, critical for SAR studies .
Q. What physicochemical properties are critical for solubility and stability in biological assays?
- Answer :
- LogP : Calculated ~1.8 (moderate lipophilicity), favoring solubility in DMSO or ethanol for in vitro assays .
- pKa : Hydroxymethyl group (pKa ~13) and pyridine ring (pKa ~3) influence ionization states. Stability testing (pH 7.4 buffer, 37°C) shows >90% integrity over 24 hours .
Advanced Research Questions
Q. How do reaction pathways differ when synthesizing analogs with varying alkoxy substituents (e.g., methoxy vs. ethoxy)?
- Answer : Alkoxy group introduction (e.g., ethoxy vs. 2-methylpropoxy) impacts steric and electronic effects. Ethoxy groups undergo slower nucleophilic substitution than bulkier analogs due to reduced steric hindrance. By-product formation (e.g., di-alkoxylated derivatives) is mitigated using low-temperature (-10°C) stepwise addition . Kinetic studies (via LC-MS monitoring) reveal rate constants differ by 2–3× between ethoxy and methoxy analogs .
Q. What methodologies are recommended for evaluating biological activity against enzyme targets like GSK-3β or cytochrome P450?
- Answer :
- Enzyme inhibition assays : Use recombinant enzymes (e.g., GSK-3β) with ATPase activity detection (luminescence-based). IC values <10 µM suggest high potency .
- High-throughput screening (HTS) : Fluorescence polarization assays with fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) .
- Docking simulations : Molecular modeling (AutoDock Vina) predicts binding to active sites (e.g., pyridine ring interacting with hydrophobic pockets) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
- Answer :
- Substituent variation : Replacing ethoxy with trifluoroethoxy () increases electronegativity, enhancing target affinity. Hydroxymethyl group modifications (e.g., methyl ester) reduce polarity, improving membrane permeability .
- Bioisosteric replacement : Pyrimidine analogs (e.g., 6-chloropyrimidin-4-yl-methanol) show altered selectivity profiles due to nitrogen positioning .
Q. How should researchers address contradictions in reported biological activities (e.g., conflicting IC values)?
- Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Resolve via:
- Standardized protocols : Use uniform substrate concentrations (e.g., 10 µM ATP for kinases) .
- Meta-analysis : Compare datasets from PubChem BioAssay (AID 1259401) and ChEMBL (e.g., CHEMBL12345) to identify outliers .
Q. What experimental approaches elucidate the mechanism of action in cellular models?
- Answer :
- Gene knockout studies : CRISPR-Cas9-mediated deletion of suspected targets (e.g., GSK-3β) followed by rescue experiments .
- Metabolomic profiling : LC-MS/MS detects downstream metabolite changes (e.g., glycogen accumulation in GSK-3β inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
